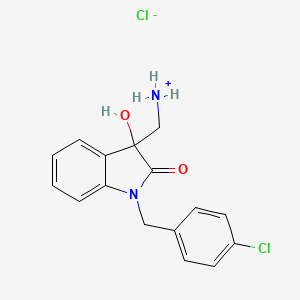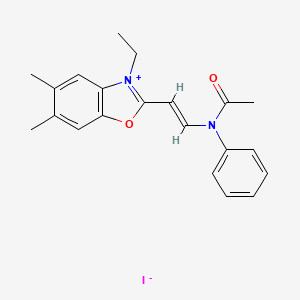
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of an iodide ion and various substituents that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazolium compounds typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide, the synthetic route may involve the following steps:
Condensation Reaction: 2-aminophenol reacts with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole core.
Substitution Reaction:
Alkylation: The ethyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of benzoxazolium compounds often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of catalysts and specific reaction conditions (e.g., temperature, pressure) is common to enhance efficiency.
化学反应分析
Types of Reactions
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazolium compounds.
科学研究应用
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting various cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
- Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-methyl-, iodide
- Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-, bromide
Uniqueness
Benzoxazolium, 2-(2-(acetylphenylamino)ethenyl)-3-ethyl-5,6-dimethyl-, iodide is unique due to its specific substituents and iodide ion, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
41729-43-5 |
|---|---|
分子式 |
C21H23IN2O2 |
分子量 |
462.3 g/mol |
IUPAC 名称 |
N-[(E)-2-(3-ethyl-5,6-dimethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C21H23N2O2.HI/c1-5-22-19-13-15(2)16(3)14-20(19)25-21(22)11-12-23(17(4)24)18-9-7-6-8-10-18;/h6-14H,5H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
ZXWXLKDCEHARTI-UHFFFAOYSA-M |
手性 SMILES |
CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)/C=C/N(C3=CC=CC=C3)C(=O)C.[I-] |
规范 SMILES |
CC[N+]1=C(OC2=C1C=C(C(=C2)C)C)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
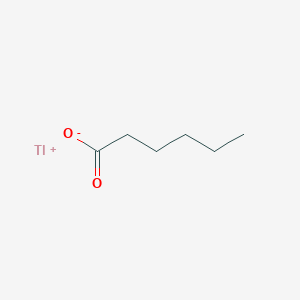
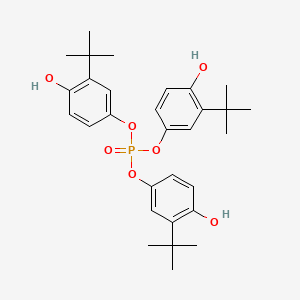
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)
![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
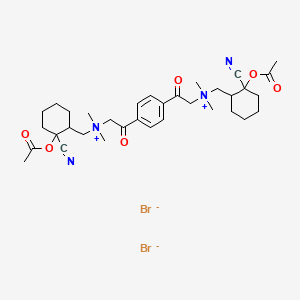
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)

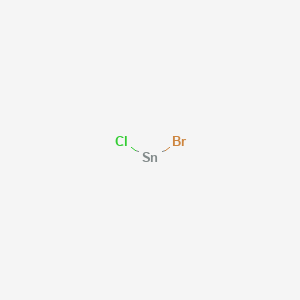
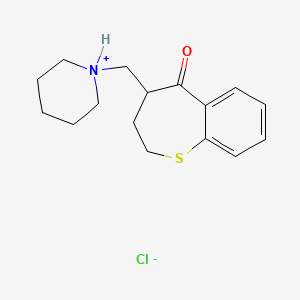
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)
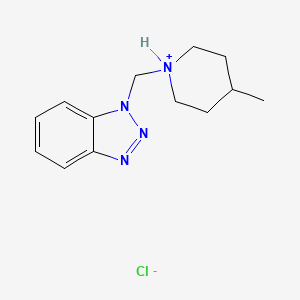
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
